molecular formula C19H24O2 B1676529 Methyltrienolone CAS No. 965-93-5

Methyltrienolone

Cat. No.: B1676529
CAS No.: 965-93-5
M. Wt: 284.4 g/mol
InChI Key: CCCIJQPRIXGQOE-XWSJACJDSA-N
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Description

Metribolone, also known as methyltrienolone, is a synthetic and orally active anabolic-androgenic steroid. It is a derivative of nandrolone (19-nortestosterone) and is known for its high potency and strong binding affinity to the androgen receptor. Metribolone was never marketed for medical use due to its severe hepatotoxicity at low dosages, but it has been widely used in scientific research as a ligand in androgen receptor binding assays .

Mechanism of Action

Target of Action

Methyltrienolone, also known as Metribolone, is a synthetic non-aromatizable androgen and anabolic steroid . It primarily targets the Androgen Receptor (AR) . The AR plays a crucial role in the development and function of several tissues, including the prostate and skeletal muscle .

Mode of Action

Metribolone binds strongly to the androgen receptor, acting as a potent agonist . This binding triggers a series of events that lead to gene expression changes, promoting cell growth and differentiation . It is more potent in activating the androgen receptor than dihydrotestosterone .

Biochemical Pathways

The binding of Metribolone to the androgen receptor sets off a chain of events that can increase muscle mass or reduce body weight . It also has high affinity for the progesterone receptor (PR), and binds to the glucocorticoid receptor (GR) as well . The drug was identified as a potent antimineralocorticoid, with similar affinity for the mineralocorticoid receptor as aldosterone and spironolactone .

Pharmacokinetics

It’s known that metribolone has very low affinity for human serum sex hormone-binding globulin (shbg), which may influence its bioavailability .

Result of Action

The result of Metribolone’s action is the promotion of substantial muscle growth, strength, and endurance . It’s important to note that metribolone was found to produce signs of severe hepatotoxicity at very low dosages .

Action Environment

The action of Metribolone can be influenced by various environmental factors. It’s worth noting that Metribolone was never approved for medical use due to its liver toxicity, even at low doses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Metribolone is synthesized through the methylation of trenboloneThe reaction typically requires the use of strong methylating agents under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of metribolone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to verify the product’s purity .

Chemical Reactions Analysis

Types of Reactions: Metribolone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, which can have different biological activities compared to the parent compound .

Scientific Research Applications

Metribolone has been extensively used in scientific research due to its high potency and strong binding affinity to the androgen receptor. Some of its applications include:

    Chemistry: Used as a ligand in androgen receptor binding assays to study the receptor’s binding characteristics.

    Biology: Employed in studies investigating the role of androgens in various biological processes.

    Medicine: Although not used clinically, metribolone has been studied for its potential therapeutic effects, particularly in the treatment of advanced breast cancer.

    Industry: Utilized in the development of new anabolic-androgenic steroids and related compounds

Comparison with Similar Compounds

Uniqueness: Metribolone’s uniqueness lies in its exceptionally high potency and strong binding affinity to the androgen receptor, making it one of the most potent anabolic-androgenic steroids ever synthesized. its severe hepatotoxicity limits its use to scientific research rather than clinical applications .

Properties

IUPAC Name

(8S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h7,9,11,16-17,21H,3-6,8,10H2,1-2H3/t16-,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCIJQPRIXGQOE-XWSJACJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034162
Record name Methyltrienolone
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Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

965-93-5
Record name Methyltrienolone
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Record name Metribolone [INN:DCF]
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Record name Metribolone
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Record name Methyltrienolone
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Record name Methyltrienolone
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Record name Methyltrienolone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of methyltrienolone?

A: this compound exhibits a high affinity for the androgen receptor (AR). [, , , ]

Q2: How does this compound exert its effects on cells?

A: Upon binding to the AR, this compound induces a conformational change in the receptor, leading to its translocation to the nucleus. [, , ] The activated AR complex then binds to specific DNA sequences known as androgen response elements (AREs), ultimately regulating the transcription of target genes. [, , ]

Q3: What are the downstream effects of this compound-mediated AR activation?

A3: this compound, through AR activation, can influence a variety of cellular processes, including:

  • Prostate-specific protein expression: In prostate cancer cell lines like LNCaP, this compound stimulates the production of prostate-specific antigen (PSA) mRNA and protein. []
  • Growth and proliferation: Studies have shown that this compound can promote the growth of androgen-dependent tissues, such as the prostate and seminal vesicles in rats. []
  • Metabolic regulation: Research suggests this compound may influence glucose metabolism and insulin sensitivity. [, ]
  • Muscle protein synthesis: While not fully elucidated, some studies propose a potential role for this compound in influencing muscle protein synthesis. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C20H26O2 and a molecular weight of 302.45 g/mol.

Q5: Is there information available regarding this compound's material compatibility or stability under various conditions?

A5: The provided research papers primarily focus on the biological activity and receptor interactions of this compound. Information regarding its material compatibility and stability under various conditions is limited within these studies.

Q6: Does this compound possess any catalytic properties?

A6: this compound is not known to exhibit catalytic properties. It primarily functions as a ligand, binding to the AR and influencing gene expression.

Q7: Have computational methods been used to study this compound?

A: Yes, computational studies have been employed to investigate the binding of this compound to the androgen receptor. [, ] For instance, docking studies have been used to understand how the structure of this compound contributes to its high affinity for the AR. [, ]

Q8: How do structural modifications to this compound affect its activity?

A: Structural modifications, particularly around the 17β-hydroxyl group, influence this compound's interaction with the AR. [, ] For instance, the addition of bulky substituents can diminish its binding affinity. Studies have shown that the 17α-methyl group contributes to its resistance to metabolism and its long duration of action. [, , , , ]

Q9: What is known about the stability and formulation of this compound?

A9: The provided research papers primarily focus on this compound's in vitro and in vivo biological activity. Information about its stability under various conditions and formulation strategies is limited in these studies.

Q10: Are there specific SHE regulations pertaining to this compound?

A10: As a potent androgen with potential for misuse, this compound is often subject to regulations regarding its handling, storage, and distribution. Specific SHE regulations may vary depending on the country or region.

Q11: What is the ADME profile of this compound?

A: this compound is known to be well-absorbed after administration. [] Unlike testosterone, it does not bind significantly to sex hormone-binding globulin (SHBG) and is not susceptible to 5α-reductase metabolism. [] This contributes to its high potency and prolonged duration of action.

Q12: Has this compound shown efficacy in any in vitro or in vivo models?

A12: Yes, this compound has demonstrated efficacy in various experimental models:

  • Cell-based assays: It effectively activates AR-mediated gene transcription in prostate cancer cell lines, such as DU-145 and LNCaP. [, ]
  • Animal models: In rodent models, this compound maintains the weight of androgen-dependent tissues like the prostate and seminal vesicles, even at low doses. []

Q13: What are the known mechanisms of resistance to this compound?

A13: Although this compound is a potent androgen, resistance can develop. Potential mechanisms include:

  • AR mutations: Alterations in the AR can diminish this compound binding or hinder downstream signaling. [, ]
  • AR overexpression: Increased AR levels may overcome the inhibitory effects of some antiandrogens. [, ]

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